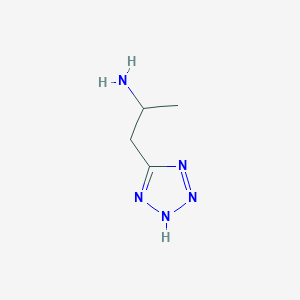
Boc-L-Homoser-Obzl
Übersicht
Beschreibung
Boc-L-Homoser-Obzl is a chemical compound with the CAS Number: 105183-60-6 and Linear Formula: C16H23NO5 . It has a molecular weight of 309.36 . The IUPAC name for this compound is benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate .
Molecular Structure Analysis
The InChI code for Boc-L-Homoser-Obzl is 1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 . The InChI key is YQTGYJUMDNISEP-ZDUSSCGKSA-N .Wissenschaftliche Forschungsanwendungen
Orientation and Peptide Layering
Boc-L-Homoser-Obzl and its derivatives are used to study the orientation of helical peptides at interfaces. Research has shown that peptides like Boc-(L-Leu-Aib)n-OBzl, spread on a water or water-methanol mixture, take a vertical orientation at the liquid phase, which is crucial for creating peptide monolayers and multilayers on gold surfaces. This vertical orientation is essential for the development of biomaterials and nanotechnology applications (Kitagawa, Morita, Umemura, & Kimura, 2002).
Peptide Conformations and Solubility
The solubility and structural conformations of protected homooligopeptides of glycine and β-Alanine, including Boc-Glyn-OBzl and Boc-(β-Ala)n-OBzl, have been explored. Studies reveal that higher oligomers (n=5–8) exhibit the β-sheet structure, influencing their solubility in high-polar solvents. This research provides insights into peptide design for therapeutic and material science applications (Narita, Doi, Kudo, & Terauchi, 1986).
Helical Folding in Oligopeptides
The effect of α-Aminoisobutyric Acid (Aib) residue on promoting helical folding in oligopeptides has been investigated with compounds like Boc–Aib–Leun–OBzl. This study highlights the potential of specific residues to induce desired conformations in peptide chains, a fundamental aspect of developing peptide-based therapeutics and materials (Narita, Ishikawa, Sugasawa, & Doi, 1985).
Peptide Synthesis Techniques
Techniques for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis (SPPS) demonstrate the versatility of Boc/Bzl chemistry. This method is crucial for synthesizing long and complex polypeptides, with applications ranging from pharmaceuticals to basic research (Muttenthaler, Albericio, & Dawson, 2015).
Neoglycopeptide Synthesis
The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine showcases the utility of Boc-protected amino acids in peptide synthesis. This method facilitates the chemoselective glycosylation of peptides, enabling the creation of neoglycopeptides for research in glycoscience and the development of glycoconjugate vaccines or therapeutics (Carrasco, Brown, Serafimova, & Silva, 2003).
Wirkmechanismus
Target of Action
The primary targets of Boc-L-Homoser-Obzl are currently unknown. This compound is a derivative of homoserine, an amino acid involved in protein synthesis Therefore, it may interact with proteins or enzymes that recognize or process homoserine
Mode of Action
Given its structure, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions . The presence of the Boc (tert-butoxycarbonyl) group suggests that it may undergo reactions involving the removal of this protecting group .
Biochemical Pathways
As a derivative of homoserine, it may potentially influence pathways involving this amino acid, such as the methionine and threonine biosynthesis pathways
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transporters .
Result of Action
The molecular and cellular effects of Boc-L-Homoser-Obzl’s action are currently unknown. Given its structural similarity to homoserine, it may have effects on protein synthesis or other processes involving this amino acid .
Action Environment
The action, efficacy, and stability of Boc-L-Homoser-Obzl may be influenced by various environmental factors. For example, pH and temperature could affect its stability and interactions with targets . Additionally, the presence of other molecules could influence its absorption and distribution .
Eigenschaften
IUPAC Name |
benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTGYJUMDNISEP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Homoser-Obzl | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

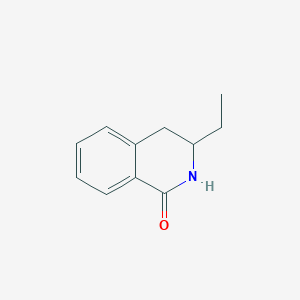
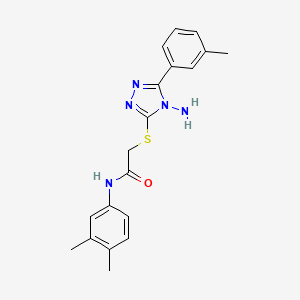
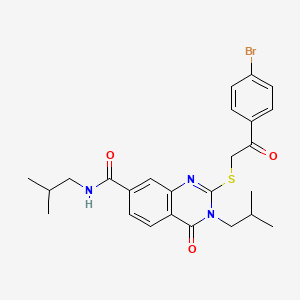
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)
![(E)-N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2930876.png)
![1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2930878.png)
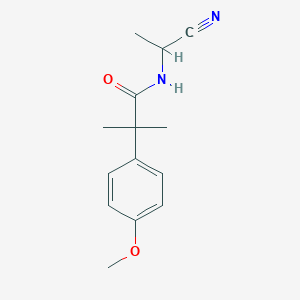
![3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2930881.png)
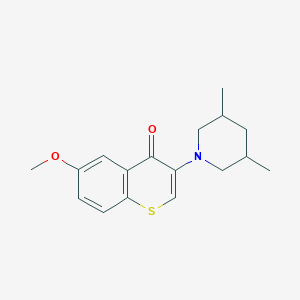
![(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2930883.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2930884.png)
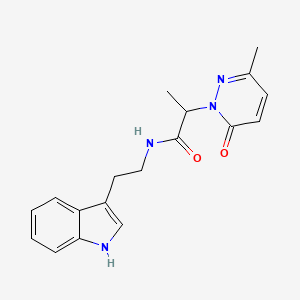
![[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid](/img/structure/B2930887.png)
